[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine
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Overview
Description
[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Alkylation: The nitrated pyrazole is alkylated with dimethylamine and an appropriate alkylating agent to introduce the dimethylethenamine moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Reduction: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific biological activities of this compound would depend on its interaction with biological targets.
Medicine
In medicinal chemistry, compounds similar to this compound are investigated for their potential therapeutic effects. This could include studies on their efficacy as drugs for treating various diseases.
Industry
In industry, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable products.
Mechanism of Action
The mechanism of action of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-4-nitropyrazole: A precursor in the synthesis of [(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine.
N,N-Dimethylethenamine: Another building block used in the synthesis.
Other pyrazole derivatives: Compounds with similar structures and potentially similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)-N,N-dimethylethenamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-7-9(13(14)15)8(12(4)10-7)5-6-11(2)3/h5-6H,1-4H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYNTAAQSHSTDN-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C=CN(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1[N+](=O)[O-])/C=C/N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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